REACTION_CXSMILES
|
[H-].[Na+].C([O:7][C:8](=[O:18])[CH2:9]P(OCC)(OCC)=O)(C)(C)C.[C:19]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=O)[CH:20]([CH3:22])[CH3:21]>O1CCCC1>[CH3:21][CH:20]([CH3:22])[CH:19]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:9][C:8]([OH:7])=[O:18] |f:0.1|
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CP(=O)(OCC)OCC)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
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CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was naturally returned to room temperature
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring for 13 hours
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
ADDITION
|
Details
|
by adding water and ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
5.48 g among the resulting crude product (6.1 g) was dissolved in methanol (30 mL)
|
Type
|
ADDITION
|
Details
|
a catalytic amount of 10% palladium carbon (250 mg) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted under pressuring by hydrogen (3.9 kg/cm2)
|
Type
|
WAIT
|
Details
|
After 1.3 hours
|
Duration
|
1.3 h
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system)
|
Type
|
DISSOLUTION
|
Details
|
The resulting product (3.0 g) was dissolved in acetone (50 mL)
|
Type
|
STIRRING
|
Details
|
5N hydrochloric acid (20 mL), and the mixture was stirred for 3 hours under reflux conditions
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC(=O)O)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |